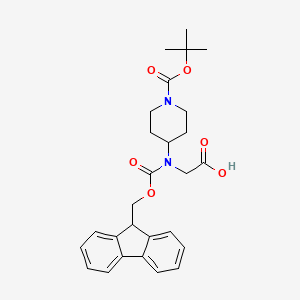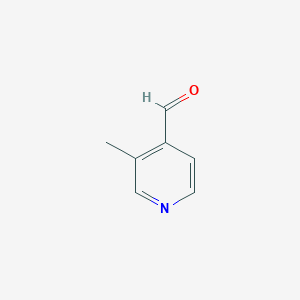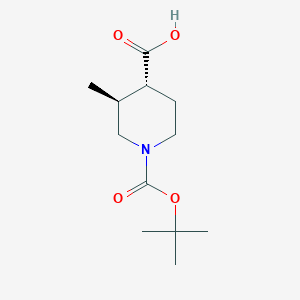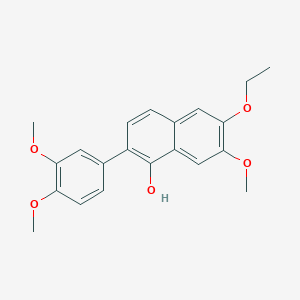
Fmoc-N-(1-Boc-4-piperidyl)glycine
Übersicht
Beschreibung
Fmoc-N-(1-Boc-4-piperidyl)glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .
Molecular Structure Analysis
The molecular formula of this compound is C27H32N2O6 . Its molecular weight is 480.55 g/mol .Physical And Chemical Properties Analysis
This compound is a white powder . It has a melting point of 170-172 °C . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide Nucleic Acid Monomers
Fmoc-N-(1-Boc-4-piperidyl)glycine has been used in the synthesis of peptide nucleic acid (PNA) monomers. PNA oligomers, synthesized using Fmoc/bis-N-Boc-protected monomers, are viable alternatives to the widely used Fmoc/Bhoc-protected PNA monomers. These synthesized PNAs are important in molecular biology and genetics for their ability to mimic DNA or RNA and bind to complementary nucleic acid sequences (Wojciechowski & Hudson, 2008).
Development of Orthogonally Protected α-Aminoglycines
Research has been conducted on orthogonally protected N-methyl-substituted α-aminoglycines, including this compound. These derivatives are useful as templates for introducing desired functionalities into peptides, expanding the scope of peptide synthesis and design (Jiang, Simon, & Rivier, 1996).
Application in Polypeptide Synthesis
The compound has been utilized in the synthesis of polypeptides. For instance, Fmoc-L-Lys(Boc)-Gly-OH was prepared using this compound. The research aims to simplify and improve the synthetic method of polypeptides, which has implications in disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).
Use in Native Chemical L
igationthis compound has been used in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process is significant in peptide chemistry, allowing for the creation of complex peptide structures through the ligation of peptides with C-terminal thioesters (Crich & Banerjee, 2007).
Synthesis of N-Boc and N-Fmoc Dipeptoids
The compound has been integral in the synthesis of Boc and Fmoc protected peptoid nucleic acid monomers. These monomers, bearing various nucleobases, are essential for creating dipeptoids, which are analogs of peptides and have potential applications in biomedicine and drug development (Wu, Xu, Liu, & Jin, 2001).
Preparation of α-Amin
oglycine-Containing Peptidesthis compound is also used in preparing α-aminoglycine-containing peptides. This is crucial for solid-phase peptide synthesis (SPPS) as it enables the incorporation of α-aminoglycines into peptides, thereby expanding the range of peptide structures that can be synthesized (Rene & Badet, 1996).
Glycocluster Synthesis
The compound plays a role in the synthesis of synthetic glycoclusters. These glycoclusters mimic naturally occurring carbohydrate ligands and have applications in glycobiology. The synthesis of an orthogonally protected building block using this compound has enabled the preparation of triantennary peptide glycoclusters, which are valuable in the study of carbohydrate binding (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).
Synthesis of Protected Amino Acids
Research includes the use of this compound in the synthesis of various protected amino acids. These amino acids are essential for peptide synthesis, and the method using this compound has shown high purity and efficiency in producing N-protected amino acids (Ibrahim, Tala, El-feky, Abdel-Samii, & Katritzky, 2011).
Wirkmechanismus
Target of Action
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is primarily used in the field of peptide synthesis . It is a derivative that is commonly used for the synthesis of branched peptides and peptides modified at the lysine side-chain . Therefore, its primary targets are the amino acids in the peptide chain that it is being used to synthesize.
Mode of Action
This compound interacts with its targets (amino acids in the peptide chain) by forming peptide bonds. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Boc group (tert-butyloxycarbonyl) is a protective group for the piperidine nitrogen . These protective groups prevent unwanted reactions during the peptide synthesis process. They can be selectively removed when necessary .
Action Environment
The action, efficacy, and stability of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine can be influenced by various environmental factors. These include the pH, temperature, and solvent used in the peptide synthesis process. For example, the compound is typically stored at +2°C to +8°C .
Biochemische Analyse
Biochemical Properties
Fmoc-N-(1-Boc-4-piperidyl)glycine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis and modification of peptides. The compound’s functional groups, such as the Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, are essential for protecting amino acids during peptide synthesis . These protective groups prevent unwanted side reactions, ensuring the correct sequence and structure of the synthesized peptides.
Cellular Effects
This compound influences various cellular processes by participating in the synthesis of peptides that are integral to cell function. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, modulating pathways that control cell growth, differentiation, and apoptosis . Additionally, these peptides can influence gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s Fmoc and Boc groups facilitate the selective protection and deprotection of amino acids during peptide synthesis . This selective protection is crucial for the stepwise assembly of peptides, ensuring that the correct amino acids are incorporated at each step. Furthermore, this compound can modulate enzyme activity by acting as a substrate or inhibitor, depending on the specific enzyme involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to higher temperatures or moisture can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for maintaining its functionality in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and effective in facilitating peptide synthesis . At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions. These effects can manifest as changes in cellular function, such as altered cell signaling or metabolism, and may require careful dosage optimization to avoid negative outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the stepwise assembly of peptides . These interactions can influence metabolic flux and the levels of specific metabolites, affecting the overall efficiency of peptide synthesis. Additionally, the compound’s protective groups can be metabolized and removed during the synthesis process, ensuring the correct assembly of the final peptide product.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in areas where peptide synthesis occurs. The distribution of this compound can affect its availability and efficacy in facilitating peptide synthesis, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound is present in areas where peptide synthesis is active, such as the endoplasmic reticulum or Golgi apparatus. The correct localization of this compound is crucial for its activity and function in facilitating peptide synthesis.
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAYWOINWZBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373273 | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269078-80-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)



![[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B1363507.png)
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)




